molecular formula C25H27NO6 B613448 Fmoc-Asp(OcHex)-OH CAS No. 130304-80-2

Fmoc-Asp(OcHex)-OH

Cat. No. B613448
CAS RN: 130304-80-2
M. Wt: 437.5
InChI Key: OCMZRMNYEXIKQI-QFIPXVFZSA-N
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Description

“Fmoc-Asp(OcHex)-OH” is a modified amino acid used in peptide synthesis . The Fmoc group, or 9-fluorenylmethoxycarbonyl group, is a protective group for the amine group in peptide synthesis. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .


Synthesis Analysis

Fmoc-based solid-phase synthesis of peptide thioesters has been reported, which facilitates access to these important building blocks . The synthesis involves coupling Fmoc-protected amino acids on a safety catch sulfonamide resin .


Molecular Structure Analysis

The molecular formula of a similar compound, “Fmoc-Asp(OtBu)-Glu(OcHex)-OBn”, is C41H48N2O9, with a molecular weight of 712.8 g/mol . The exact structure of “this compound” could not be found in the available resources.


Chemical Reactions Analysis

In the synthesis process, the linker is activated by mild oxidation, converting the acyl hydrazine group into a highly reactive acyl diazene intermediate. This intermediate reacts with an α-amino acid alkyl thioester to yield the corresponding peptide α-thioester .


Physical And Chemical Properties Analysis

Fmoc-modified amino acids and short peptides are known for their inherent hydrophobicity and aromaticity, which promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . The exact physical and chemical properties of “this compound” could not be found in the available resources.

Scientific Research Applications

  • Protection Against Aspartimide Formation : Fmoc-Asp(OMpe)-OH, a similar derivative, is used as a protecting group for aspartic acid to minimize aspartimide formation in Fmoc solid-phase peptide synthesis (Karlström & Undén, 1996).

  • Extracellular Matrix-Mimetic Scaffolds : Fmoc dipeptides including Fmoc-3F-Phe-Asp-OH are used to create hydrogels that mimic the extracellular matrix, supporting the viability and growth of fibroblast cells (Liyanage et al., 2015).

  • Detailed Investigation of Aspartimide Formation : Different Fmoc-Asp-OH derivatives, including Fmoc-Asp(OcHex)-OH, are studied to understand aspartimide formation in Fmoc-based solid-phase peptide synthesis (Mergler et al., 2003).

  • Minimizing Aspartimide By-products : Fmoc-Asp derivatives are used to minimize aspartimide by-products in peptide synthesis, contributing to more homogeneous peptide products (Behrendt et al., 2015).

  • Development of Functional Hypergelators : Fmoc-Lys(Fmoc)-Asp, a dipeptide, is used as a hypergelator with low critical gelation concentration, showing potential for various biomedical applications (Chakraborty et al., 2020).

  • Synthesis of Photocaged Peptides : New methods are developed for synthesizing photocaged peptides with Fmoc-Asp derivatives, which prevent formation of aminosuccinyl side products during peptide synthesis (Tang et al., 2015).

  • Orthogonal Protecting Group for Peptide Cyclization : Fmoc-Asp(OTMSE)OH is used as an orthogonal protecting group for on-resin cyclization of peptides (Marlowe, 1993).

  • Incorporation of Graphene into Hydrogels : Fmoc-Xaa-Asp-OH dipeptides are used for creating hydrogels that can incorporate graphene oxide, demonstrating potential in nanotechnology (Adhikari & Banerjee, 2011).

  • Capillary Zone Electrophoresis of Amino Acids : Fmoc-Asp(otBu)-OH is used in the capillary zone electrophoresis resolution of amino acid enantiomers (Wu Hong-li, 2005).

  • Designing Nanoarchitectures with Modified Amino Acids : Fmoc-Asp(OtBu)-OH and other Fmoc-protected amino acids are studied for their self-assembling properties, relevant in the design of novel nanoarchitectures (Gour et al., 2021).

  • Solid-Phase Synthesis of Glycopeptides : Fmoc-Asp derivatives are used in the solid-phase synthesis of glycopeptides, contributing to the development of synthetic biology (Ürge et al., 1991).

  • Template for In Situ Synthesis of Silver Nanoclusters : Fmoc-Val-Asp-OH hydrogel acts as a template for the in situ synthesis of fluorescent silver nanoclusters, relevant in bioimaging and antibacterial applications (Adhikari & Banerjee, 2010).

Future Directions

The use of Fmoc-modified amino acids and short peptides in the fabrication of functional materials is a promising area of research . Their self-assembly features and potential for various applications make them important bio-inspired building blocks .

properties

IUPAC Name

(2S)-4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c27-23(32-16-8-2-1-3-9-16)14-22(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMZRMNYEXIKQI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662449
Record name (2S)-4-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130304-80-2
Record name (2S)-4-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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